(RS)-Ppg

Description

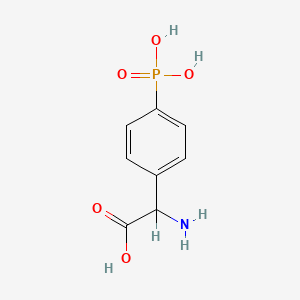

Structure

3D Structure

Properties

Molecular Formula |

C8H10NO5P |

|---|---|

Molecular Weight |

231.14 g/mol |

IUPAC Name |

2-amino-2-(4-phosphonophenyl)acetic acid |

InChI |

InChI=1S/C8H10NO5P/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4,7H,9H2,(H,10,11)(H2,12,13,14) |

InChI Key |

JRQRKFDFHAPMGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(RS)-4-Phosphonophenylglycine (PPG): A Technical Guide to a Potent Group III Metabotropic Glutamate Receptor Agonist

CAS Number: 120667-15-4

This technical guide provides an in-depth overview of (RS)-4-Phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a synthetic amino acid analog with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀NO₅P | |

| Molecular Weight | 231.14 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions, such as 1N NaOH. Limited solubility in DMSO. | |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

This compound is a highly selective and potent agonist for group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in the modulation of neurotransmitter release and neuronal excitability.

The agonistic activity of this compound at various human group III mGluR subtypes is summarized in the table below:

| Receptor Subtype | EC₅₀ (μM) | Reference |

| hmGluR4a | 5.2 | [1] |

| hmGluR6 | 4.7 | [1] |

| hmGluR7b | 185 | [1] |

| hmGluR8a | 0.2 | [1] |

This compound exhibits significantly lower affinity for group I and group II mGluRs, as well as for ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors), highlighting its selectivity for group III mGluRs.

Signaling Pathway of this compound via Group III mGluRs

Caption: Signaling pathway of this compound via group III mGluRs.

Pharmacological Effects

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury. Activation of group III mGluRs by this compound can protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) and other neurotoxic insults. The neuroprotective mechanism is attributed to the presynaptic inhibition of glutamate release, thereby reducing the overstimulation of postsynaptic glutamate receptors.

Anticonvulsant Activity

In preclinical studies, this compound has been shown to possess anticonvulsant properties. It is effective in animal models of epilepsy, such as the maximal electroshock (MES) induced seizure model in mice. This anticonvulsant effect is consistent with the role of group III mGluRs in modulating neuronal excitability.

Experimental Protocols

Synthesis of (RS)-4-Phosphonophenylglycine

A detailed synthesis of this compound has been described in the literature. The following is a summarized protocol based on published methods:

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

-

Phosphonylation of 4-Bromobenzaldehyde: 4-Bromobenzaldehyde is reacted with a phosphonylating agent, such as diethyl phosphite, in the presence of a palladium catalyst and a base to yield diethyl (4-formylphenyl)phosphonate.

-

Strecker Synthesis: The resulting aldehyde is then subjected to a Strecker synthesis by reacting it with potassium cyanide and ammonium chloride to form the corresponding racemic α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield the final product, (RS)-4-phosphonophenylglycine.

-

Purification: The crude product is purified by recrystallization or other chromatographic techniques to obtain pure this compound.

Determination of EC₅₀ at Recombinant Human mGluRs

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of this compound at recombinant human group III mGluRs expressed in a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells.

Experimental Workflow for EC₅₀ Determination

Caption: Workflow for determining the EC₅₀ of this compound.

Detailed Steps:

-

Cell Culture: Culture CHO cells stably transfected with the human mGluR subtype of interest (e.g., hmGluR4a, hmGluR6, hmGluR7b, or hmGluR8a) in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay: a. Wash the cells with assay buffer. b. Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. c. Immediately add serial dilutions of this compound to the wells. Include a vehicle control. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

This protocol outlines the procedure for assessing the anticonvulsant activity of this compound in the maximal electroshock (MES) seizure model in mice.

Detailed Steps:

-

Animals: Use male adult mice (e.g., Swiss albino) weighing 20-25 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Dissolve or suspend this compound in a suitable vehicle (e.g., saline). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group should receive the vehicle alone.

-

Maximal Electroshock Induction: At the time of peak effect of the drug (predetermined in pilot studies), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear clip electrodes.

-

Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

-

Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group. Determine the median effective dose (ED₅₀) of this compound using probit analysis.

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures.

Detailed Steps:

-

Primary Cortical Neuron Culture: Prepare primary cortical neuron cultures from embryonic day 15-18 rat or mouse brains. Plate the dissociated neurons onto poly-D-lysine-coated plates and culture them for 7-14 days to allow for maturation.

-

Treatment: a. Pre-incubate the mature neuronal cultures with various concentrations of this compound for a specific duration (e.g., 30 minutes). b. Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) in the presence of glycine (a co-agonist, e.g., 10 µM) for a short period (e.g., 10-30 minutes). c. Wash the cells to remove NMDA and this compound and replace with fresh culture medium.

-

Assessment of Cell Viability: After 24 hours of incubation, assess neuronal viability using a suitable method, such as the MTT assay, LDH release assay, or by counting viable neurons after staining with a live/dead cell stain.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated) cultures. Plot the percentage of neuroprotection against the concentration of this compound to determine its protective efficacy.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of group III metabotropic glutamate receptors. Its potent and selective agonist activity, coupled with its demonstrated neuroprotective and anticonvulsant properties, makes it a compound of significant interest for neuroscience research and for the potential development of novel therapeutic agents for neurological disorders characterized by excessive glutamate transmission and neuronal excitability. This technical guide provides a comprehensive overview of its properties and methodologies for its investigation.

References

(RS)-PPG: A Technical Guide to its Mechanism of Action as a Group III Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Phosphonophenylglycine, commonly known as (RS)-PPG, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with specific mGluR subtypes, the subsequent intracellular signaling cascades, and its neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Core Mechanism of Action: Selective Agonism at Group III mGluRs

This compound exerts its pharmacological effects through the selective activation of group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs). This group comprises four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8. This compound demonstrates varying potencies across these subtypes, with the highest affinity for hmGluR8a.[1]

Quantitative Agonist Potency

The efficacy of this compound as an agonist at human mGluR subtypes has been quantified by determining its half-maximal effective concentration (EC50). The following table summarizes these values.

| Receptor Subtype | EC50 (μM) |

| hmGluR4a | 5.2 |

| hmGluR6 | 4.7 |

| hmGluR7b | 185 |

| hmGluR8a | 0.2 |

| Data sourced from MedchemExpress and Immunomart.[1] |

Intracellular Signaling Pathway

The activation of group III mGluRs by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Neuroprotective Effects

A significant consequence of the this compound-mediated signaling cascade is its neuroprotective activity. This is primarily attributed to the suppression of excessive intracellular calcium levels. In pathological conditions, such as exposure to β-amyloid (Aβ) peptides implicated in Alzheimer's disease, excessive glutamate release leads to excitotoxicity and neuronal apoptosis, driven by a massive influx of calcium.

Activation of group III mGluRs by this compound counteracts this by reducing calcium influx. Studies have shown that treatment with this compound (100 μM) can significantly suppress the elevation of intracellular calcium and protect neurons from apoptosis induced by Aβ[31-35] (25 μM).

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Agonist Potency (EC50) via cAMP Assay

This protocol describes a common method for determining the EC50 value of a group III mGluR agonist by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Detailed Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human mGluR subtype of interest (e.g., hmGluR4a, hmGluR6, hmGluR7b, or hmGluR8a) in appropriate culture medium supplemented with antibiotics for selection.

-

Cell Seeding: Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

-

Assay Procedure:

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the various concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period at 37°C.

-

-

cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF®, ELISA, or LANCE®).

-

Data Analysis: Convert the raw data to percentage inhibition of the forskolin response. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Radioligand Binding Assay for Affinity Determination (Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for a specific mGluR subtype, using a radiolabeled antagonist.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the mGluR subtype of interest. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Radioligand: A suitable radiolabeled antagonist for group III mGluRs, such as [3H]CPPG, is used.

-

Assay Buffer: Prepare a binding buffer (e.g., Tris-HCl with MgCl2).

-

Compound Preparation: Prepare a serial dilution of unlabeled this compound.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]CPPG), and varying concentrations of the competing ligand (this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

To determine non-specific binding, a separate set of wells containing a high concentration of an unlabeled antagonist is included.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neuroprotection Assay against β-Amyloid-Induced Toxicity

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against β-amyloid-induced neuronal cell death.

Detailed Methodology:

-

Primary Neuron Culture: Isolate cortical or hippocampal neurons from embryonic or neonatal rodents and culture them in appropriate media.

-

β-Amyloid Preparation: Prepare aggregated β-amyloid peptides (e.g., Aβ[31-35]) by incubating a stock solution at 37°C for several days.

-

Treatment:

-

Pre-treat the cultured neurons with this compound (e.g., 100 μM) for a specified time.

-

Expose the neurons to a toxic concentration of the aggregated β-amyloid peptide (e.g., 25 μM).

-

Include control groups: untreated neurons, neurons treated with this compound alone, and neurons treated with β-amyloid alone.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Assessment of Neurotoxicity:

-

Intracellular Calcium Imaging: To confirm the mechanism, load a separate set of treated cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration using fluorescence microscopy. A reduction in the Aβ-induced calcium increase by this compound would support the proposed mechanism.

-

Cell Viability Assays: Quantify cell viability using standard assays such as the MTT assay (measures metabolic activity) or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

-

Apoptosis Assays: Measure markers of apoptosis, such as caspase-3 activity or TUNEL staining.

-

-

Data Analysis: Compare the levels of cell death and intracellular calcium in the different treatment groups. A statistically significant reduction in cell death and calcium dysregulation in the this compound pre-treated group compared to the β-amyloid alone group demonstrates a neuroprotective effect.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of group III metabotropic glutamate receptors. Its mechanism of action is well-characterized, involving the activation of Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This signaling cascade ultimately contributes to its neuroprotective effects by mitigating excitotoxicity-induced calcium overload. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other group III mGluR agonists in various physiological and pathological contexts.

References

(RS)-4-Phosphonophenylglycine ((RS)-PPG): A Technical Guide to its Function as a Group III Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (RS)-4-Phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic G-protein coupled receptors that modulate neurotransmitter release. This compound has emerged as a critical pharmacological tool for elucidating the physiological roles of these receptors and as a lead compound in the investigation of their therapeutic potential in various neurological and psychiatric disorders. This document details the pharmacological profile of this compound, presents its quantitative activity at human group III mGluR subtypes, outlines standard experimental protocols for its characterization, and illustrates the core signaling pathways it modulates.

Introduction to Group III mGluRs and this compound

Metabotropic glutamate receptors (mGluRs) are Class C G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS)[1]. They are divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms[2]. Group III mGluRs, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are canonically coupled to Gαi/o proteins[1][3]. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[3]. These receptors are primarily localized on presynaptic terminals, where they function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters like glutamate and GABA.

This compound is a phenylglycine derivative that acts as a selective and potent agonist for group III mGluRs. Its selectivity for group III over group I and II mGluRs, as well as ionotropic glutamate receptors, makes it an invaluable tool for research. Due to its ability to modulate glutamatergic transmission, this compound has demonstrated anticonvulsive and neuroprotective activities in various preclinical models.

Quantitative Pharmacological Data

The potency of this compound varies across the different subtypes of human group III mGluRs, showing a notable preference for mGluR8. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response, are summarized below.

| Receptor Subtype | Agonist Potency (EC₅₀) in µM |

| hmGluR4a | 5.2 |

| hmGluR6 | 4.7 |

| hmGluR7b | 185 |

| hmGluR8a | 0.2 |

| Data derived from studies on cloned human metabotropic glutamate receptors expressed in cell lines. |

Core Signaling Pathway of Group III mGluRs

Activation of group III mGluRs by an agonist such as this compound initiates a canonical signaling cascade through the Gαi/o family of G-proteins. This pathway is central to the receptor's function of inhibiting neurotransmitter release. Additionally, evidence suggests coupling to other signaling pathways, such as the MAPK/ERK pathway, which can influence longer-term cellular processes like gene expression and synaptic plasticity.

Caption: Canonical Gi/o signaling pathway for group III mGluRs activated by this compound.

Experimental Protocols

Characterizing the activity of this compound involves a suite of in vitro assays to determine its binding affinity, functional potency, and efficacy at the target receptors. The following sections outline generalized protocols for key experiments.

Experimental Workflow Overview

The characterization of a novel agonist typically follows a hierarchical screening process. The workflow begins with primary binding assays to determine affinity, followed by functional assays to measure potency and efficacy. Finally, selectivity is confirmed by screening against other related and unrelated receptor targets.

Caption: General experimental workflow for characterizing a group III mGluR agonist.

Radioligand Binding Assays

These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand. For group III mGluRs, a radiolabeled antagonist like [³H]CPPG is often used.

-

Cell Culture & Membrane Preparation :

-

Culture HEK293 or CHO cells stably expressing the human mGluR subtype of interest (e.g., hmGluR8a).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Competition Binding Assay :

-

In a 96-well plate, add a fixed concentration of radiolabeled antagonist (e.g., 20 nM [³H]CPPG) to each well.

-

Add increasing concentrations of the unlabeled competitor ligand (this compound).

-

Add the prepared cell membranes (e.g., 20-50 µg protein/well).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate) to a set of control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis :

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: [³⁵S]GTPγS Binding

This assay directly measures the activation of G-proteins upon agonist binding to the receptor. It relies on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

-

Membrane Preparation : Prepare cell membranes expressing the target mGluR subtype as described in section 4.2.1.

-

Assay Protocol :

-

Pre-incubate cell membranes (e.g., 10-20 µg protein) with GDP (e.g., 10 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) to ensure G-proteins are in their inactive state.

-

Add increasing concentrations of this compound to the reaction mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Basal binding is determined in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubate the mixture at 30°C for 30-60 minutes.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in section 4.2.2.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Subtract non-specific binding from all values.

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Emax (maximum effect) values.

-

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

-

Cell Preparation :

-

Plate CHO or HEK293 cells stably expressing the target mGluR subtype in a multi-well plate and grow to near confluency.

-

-

Assay Protocol :

-

Wash the cells with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the cells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis :

-

Plot the level of cAMP (or the assay signal) against the log concentration of this compound.

-

The resulting curve will be an inhibitory dose-response curve.

-

Fit the data using a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value, which in this context represents the EC₅₀ for the agonist's inhibitory effect.

-

Conclusion

This compound is a cornerstone pharmacological tool for investigating the function of group III metabotropic glutamate receptors. Its selectivity profile and well-characterized potency across the different receptor subtypes enable precise dissection of their roles in synaptic transmission and neuronal function. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore the complex biology of group III mGluRs and their potential as therapeutic targets for CNS disorders.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]

(RS)-Phosphonophenylglycine ((RS)-PPG): A Technical Profile on its Selectivity for Metabotropic Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (RS)-4-phosphonophenylglycine ((RS)-PPG) for metabotropic glutamate receptor (mGluR) subtypes. This compound is a key pharmacological tool used in neuroscience research to investigate the physiological and pathological roles of group III mGluRs. This document summarizes its binding and functional characteristics, details the experimental methodologies used for its characterization, and illustrates the relevant biological and experimental frameworks.

Core Findings: this compound as a Selective Group III mGluR Agonist

This compound is a potent and selective agonist for group III metabotropic glutamate receptors.[1] Its activity is most pronounced at mGluR8, with significant agonism also observed at mGluR4 and mGluR6. Its potency at mGluR7 is considerably lower. The active enantiomer responsible for this activity is (+)-PPG. Critically, this compound shows negligible activity at group I and group II mGluRs, making it a valuable tool for isolating and studying group III-mediated effects.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the quantitative data on the functional potency of this compound at various human mGluR subtypes. The data is primarily derived from studies on recombinant cell lines expressing individual human mGluR subtypes.

| mGluR Subtype | Agonist Potency (EC50) in µM | Receptor Group | Primary Transduction Mechanism | Reference |

| Group I | ||||

| hmGluR1a | >200 (inactive) | I | Gq/11 (PLC activation) | [1] |

| hmGluR5a | >200 (inactive) | I | Gq/11 (PLC activation) | [1] |

| Group II | ||||

| hmGluR2 | >200 (inactive) | II | Gi/o (cAMP inhibition) | [1] |

| hmGluR3 | >200 (inactive) | II | Gi/o (cAMP inhibition) | [1] |

| Group III | ||||

| hmGluR4a | 5.2 ± 0.7 | III | Gi/o (cAMP inhibition) | |

| hmGluR6 | 4.7 ± 0.9 | III | Gi/o (cAMP inhibition) | |

| hmGluR7b | 185 ± 42 | III | Gi/o (cAMP inhibition) | |

| hmGluR8a | 0.2 ± 0.1 | III | Gi/o (cAMP inhibition) |

Mandatory Visualizations

Signaling Pathways of mGluR Subtypes

Caption: Classification and primary signaling pathways of metabotropic glutamate receptors.

Experimental Workflow for Determining Agonist Selectivity

Caption: A typical experimental workflow for assessing this compound selectivity at group III mGluRs.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust in vitro functional assays using recombinant cell lines that individually express each of the eight mGluR subtypes. As group III mGluRs are coupled to Gi/o proteins, which inhibit adenylyl cyclase, a forskolin-stimulated cyclic AMP (cAMP) inhibition assay is a standard method.

Protocol: cAMP Inhibition Functional Assay

1. Cell Culture and Transfection:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Medium: Cells are maintained in a suitable medium such as DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418 or puromycin) if using stably transfected cell lines.

-

Transfection: For each mGluR subtype, cells are stably transfected with a mammalian expression vector (e.g., pcDNA3.1) containing the full-length cDNA for the human receptor. Clonal cell lines with optimal receptor expression are selected.

2. Assay Procedure:

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

-

Pre-incubation: On the day of the assay, the growth medium is replaced with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation. Cells are incubated for 30-60 minutes.

-

Agonist and Forskolin Addition:

- A stock solution of this compound is serially diluted to create a range of concentrations for the dose-response curve.

- Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) at a concentration that elicits a submaximal cAMP response (typically 1-10 µM).

- Immediately after forskolin, varying concentrations of this compound are added to the appropriate wells.

-

Incubation: The plates are incubated at 37°C for 15-30 minutes to allow for receptor activation and subsequent inhibition of cAMP production.

3. cAMP Measurement:

-

Lysis: Following incubation, a lysis buffer is added to release intracellular cAMP.

-

Detection: The concentration of cAMP is quantified using a competitive immunoassay. Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE (Lanthanide Chelate Excite) assays are common high-throughput methods. These assays typically involve a Europium cryptate-labeled anti-cAMP antibody and a second antibody or cAMP analog labeled with an acceptor fluorophore. The HTRF signal is inversely proportional to the amount of cAMP produced.

4. Data Analysis:

-

The raw fluorescence or luminescence data is converted to cAMP concentrations.

-

The data is normalized, with the forskolin-only wells representing 100% response and basal wells representing 0%.

-

A concentration-response curve is generated by plotting the percentage inhibition of the forskolin response against the logarithm of the this compound concentration.

-

The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, is calculated using a four-parameter logistic equation (non-linear regression).

-

This entire procedure is repeated for cell lines expressing each of the eight mGluR subtypes to determine the complete selectivity profile.

This rigorous approach ensures a precise and reproducible characterization of the compound's potency and selectivity, confirming the role of this compound as a selective pharmacological tool for the study of group III mGluRs.

References

In Vitro Neuroprotective Effects of (RS)-4-Phosphonophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of (RS)-4-phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). The information presented herein is curated from key scientific literature to support further research and drug development in the field of neuroprotection.

Core Findings

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. Its mechanism of action is primarily attributed to the activation of group III mGluRs, which are negatively coupled to adenylyl cyclase, leading to a reduction in intracellular calcium levels. This guide summarizes the quantitative data from pivotal studies, details the experimental protocols used, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several in vitro paradigms. The following tables summarize the key findings.

Table 1: Neuroprotective Efficacy of this compound Against NMDA-Induced Excitotoxicity

| Cell Type | Neurotoxic Insult | This compound Concentration | Endpoint Assessed | Result | Reference |

| Primary Cortical Neurons | N-methyl-D-aspartate (NMDA) | EC₅₀ = 12 µM | Neuronal Viability | This compound provided protection against NMDA-induced cell death. | Gasparini F, et al. (1999) |

Table 2: Neuroprotective Efficacy of this compound Against Microglia-Mediated Neurotoxicity

| Cell Culture Model | Microglial Activator | This compound Concentration | Endpoint Assessed | Result | Reference |

| Microglia-Neuron Co-culture | Lipopolysaccharide (LPS) | 100 µM | Neuronal Apoptosis | Significantly reduced neuronal apoptosis. | Taylor DL, et al. (2003) |

| Microglia-Neuron Co-culture | Chromogranin A (CGA) | 100 µM | Neuronal Apoptosis | Significantly reduced neuronal apoptosis. | Taylor DL, et al. (2003) |

Table 3: Neuroprotective Efficacy of this compound Against Amyloid-β-Induced Neurotoxicity

| Cell Type | Neurotoxic Insult | This compound Concentration | Endpoint Assessed | Result | Reference |

| Cortical Neurons | Amyloid-β peptide (Aβ) [31-35] (25 µM) | 100 µM | Intracellular Calcium Elevation & Apoptosis | Suppressed the elevation of intracellular calcium and protected neurons from apoptosis.[1] | Zhao L, et al. (2009) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide synopses of the experimental protocols from the cited literature.

Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

-

Cell Culture:

-

Primary cultures of cortical neurons are prepared from the cerebral cortices of embryonic day 17-18 rat fetuses.

-

Cortices are dissected, dissociated by enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Cells are plated on poly-L-lysine-coated culture plates or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and antibiotics).

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 7-10 days before experimental use.

-

-

NMDA-Induced Toxicity Assay:

-

On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine solution.

-

Neurons are pre-incubated with various concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

NMDA is then added to the culture medium at a final concentration known to induce excitotoxicity (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).

-

The NMDA-containing medium is then removed, and the cells are returned to their original conditioned culture medium.

-

Cell viability is assessed 20-24 hours later.

-

-

Assessment of Neuroprotection:

-

MTT Assay: Cell viability is quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by metabolically active cells. The absorbance of the formazan product is measured spectrophotometrically.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a colorimetric assay.

-

Cell Counting: Staining with vital dyes such as trypan blue (to identify dead cells) or fluorescent nuclear stains like Hoechst 33342 and propidium iodide (to distinguish between live, apoptotic, and necrotic cells) followed by manual or automated cell counting.

-

Neuroprotection Against Microglia-Mediated Neurotoxicity

-

Cell Culture:

-

Primary Microglia: Cultures are established from the cerebral cortices of neonatal (P1-P3) rat pups. Cortices are dissociated, and the resulting mixed glial cell suspension is cultured in DMEM with 10% FBS. Microglia are harvested by shaking the flasks after 10-14 days and are plated for experiments.

-

Primary Cerebellar Granule Neurons (CGNs): CGNs are prepared from the cerebella of P7-P8 rat pups. Dissociated cells are plated on poly-D-lysine-coated coverslips.

-

Microglia-Neuron Co-culture: Microglia are seeded onto the established CGN cultures.

-

-

Microglia-Mediated Toxicity Assay:

-

Microglia in the co-culture are activated with lipopolysaccharide (LPS; e.g., 100 ng/mL) or chromogranin A (CGA; e.g., 50 nM) in the presence or absence of this compound (100 µM) for 24 hours.

-

Alternatively, microglia are treated separately, and the conditioned medium is then transferred to the neuronal cultures.

-

-

Assessment of Neuroprotection:

-

Hoechst Staining: Neuronal apoptosis is assessed by staining the cells with the fluorescent nuclear dye Hoechst 33342. Apoptotic nuclei are identified by their characteristic condensed and fragmented morphology. The percentage of apoptotic neurons is determined by counting under a fluorescence microscope.

-

Neuroprotection Against Amyloid-β-Induced Neurotoxicity

-

Preparation of Amyloid-β Peptides:

-

Lyophilized Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) is reconstituted in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline).

-

The peptide solution is then "aged" or "aggregated" by incubation at 37°C for a period ranging from several hours to days to form neurotoxic oligomers and fibrils. The aggregation state can be monitored by techniques such as Thioflavin T fluorescence.

-

-

Aβ-Induced Toxicity Assay:

-

Primary cortical neurons are prepared and cultured as described in Protocol 1.

-

Neurons are pre-treated with this compound (100 µM) for a designated time.

-

The aggregated Aβ peptide is then added to the culture medium at a final concentration known to be toxic (e.g., 10-25 µM).

-

The cells are incubated with the Aβ peptide for 24-48 hours.

-

-

Assessment of Neuroprotection:

-

Intracellular Calcium Imaging: Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using calcium-sensitive fluorescent dyes such as Fura-2 AM. Neurons are loaded with the dye, and fluorescence is monitored using a fluorescence imaging system before and after the addition of Aβ, with and without this compound pre-treatment.

-

Apoptosis Assays: Neuronal apoptosis is quantified using methods such as Hoechst staining, TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, or caspase activation assays.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental designs described in this guide.

Conclusion

The collective in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to mitigate neuronal damage induced by excitotoxicity, neuroinflammation, and amyloid-β peptides highlights its promise as a therapeutic candidate for a range of neurodegenerative disorders. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and other group III mGluR agonists. Future studies should aim to further elucidate the downstream signaling cascades and evaluate the efficacy of this compound in more complex in vitro models, such as organoids and 3D cultures, to better predict its in vivo therapeutic potential.

References

(RS)-4-Phosphonophenylglycine ((RS)-PPG): An In-Depth Technical Guide to its In Vivo Anticonvulsant Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anticonvulsant properties of (RS)-4-phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). The document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Core Anticonvulsant Activity of this compound

This compound has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy. Its primary mechanism of action is attributed to its agonistic activity at group III mGluRs, which are presynaptic receptors that modulate neurotransmitter release.[1] Specifically, this compound shows a preference for the mGluR8 subtype.[2] By activating these receptors, this compound is thought to reduce the release of the excitatory neurotransmitter glutamate, thereby dampening excessive neuronal excitation that underlies seizure activity.

Quantitative Efficacy Data

The anticonvulsant potency of this compound has been quantified in several rodent models of seizures. The following tables summarize the key efficacy data from published studies.

Table 1: Anticonvulsant Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model in Mice

| Compound | Route of Administration | Dose | Anticonvulsant Effect | Reference |

| This compound | Intracerebroventricular | Not Specified | Anticonvulsive | [1] |

Table 2: Anticonvulsant Efficacy of this compound against Sound-Induced Seizures in DBA/2 Mice

| Compound | Route of Administration | ED₅₀ (Tonic Seizures) | ED₅₀ (Clonic Seizures) | Time to Peak Effect | Duration of Action (20 nmol dose) | Reference |

| This compound | Intracerebroventricular | 0.14 nmol (0.04-0.4 nmol) | 3.4 nmol (2.1-5.6 nmol) | 15 minutes | Complete protection for 4 hours, diminished by 6 hours | [2] |

Table 3: Anticonvulsant Efficacy of this compound against Sound-Induced Seizures in Genetically Epilepsy-Prone Rats

| Compound | Route of Administration | Dose | Anticonvulsant Effect | Duration of Action | Reference |

| This compound | Bilateral injection into the inferior colliculus | 5-10 nmol | Blocked seizures | 5-60 minutes post-administration | [2] |

Signaling Pathway and Mechanism of Action

The anticonvulsant effect of this compound is initiated by its binding to and activation of presynaptic group III mGluRs. This activation leads to a cascade of intracellular events that ultimately results in the inhibition of glutamate release. The following diagram illustrates this proposed signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key in vivo experiments.

Maximal Electroshock (MES) Seizure Model in Mice

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

-

Animals: Male mice are used.

-

Drug Administration: this compound is administered via the desired route (e.g., intracerebroventricularly).

-

Seizure Induction: At a predetermined time after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic phase.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Sound-Induced Seizure Models

Objective: To evaluate the efficacy of a compound in genetically susceptible rodents that exhibit seizures in response to auditory stimuli.

Methodology for DBA/2 Mice:

-

Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

-

Drug Administration: this compound is administered intracerebroventricularly.

-

Seizure Induction: At a specified time after drug administration, mice are exposed to a high-intensity sound stimulus (e.g., 120 dB bell for 60 seconds).

-

Endpoint: The occurrence and severity of different seizure phases (wild running, clonic seizures, tonic seizures) are observed and scored.

-

Data Analysis: The dose that prevents tonic and clonic seizures in 50% of the animals (ED₅₀) is determined. The time course of protection is also evaluated at a fixed dose.

Methodology for Genetically Epilepsy-Prone Rats (GEPRs):

-

Animals: Genetically epilepsy-prone rats are used.

-

Drug Administration: this compound is administered directly into a specific brain region implicated in seizure propagation, such as the inferior colliculus, via bilateral injections.

-

Seizure Induction: Following drug administration, the rats are exposed to an intense auditory stimulus.

-

Endpoint: The presence or absence of seizure activity is recorded.

-

Data Analysis: The dose range effective in blocking seizures and the duration of this effect are determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vivo screening of anticonvulsant compounds like this compound.

References

- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-4-Phosphonophenylglycine ((RS)-PPG): A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (RS)-4-phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). The document details the discovery of this compound, its multi-step chemical synthesis, and comprehensive experimental protocols for evaluating its biological activity. Quantitative data on its efficacy and neuroprotective effects are presented in structured tables for clarity. Furthermore, this guide includes detailed diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.

Discovery and Pharmacological Profile

(RS)-4-phosphonophenylglycine (this compound) was identified as a novel, potent, and selective agonist for the group III metabotropic glutamate receptors.[1] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[2] Activation of group III mGluRs leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways.

This compound exhibits a distinct selectivity profile for group III mGluRs over other mGluR subtypes and ionotropic glutamate receptors.[1] Its potent agonist activity at these receptors has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of group III mGluRs. Notably, research has demonstrated the anticonvulsive and neuroprotective properties of this compound in various in vivo models.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and effective method involves the synthesis of a key intermediate, diethyl (4-formylbenzyl)phosphonate, followed by a Strecker synthesis to introduce the amino acid moiety.

Experimental Protocol: Synthesis of (RS)-4-Phosphonophenylglycine

Step 1: Synthesis of Diethyl (4-bromobenzyl)phosphonate

-

Materials: 4-Bromobenzyl bromide, triethyl phosphite.

-

Procedure:

-

Combine 4-bromobenzyl bromide (1 equivalent) and an excess of triethyl phosphite (e.g., 15 equivalents) in a round-bottom flask.[1]

-

Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude diethyl (4-bromobenzyl)phosphonate can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of Diethyl (4-formylbenzyl)phosphonate

-

Materials: Diethyl (4-bromobenzyl)phosphonate, n-butyllithium (n-BuLi), N,N-dimethylformamide (DMF), tetrahydrofuran (THF).

-

Procedure:

-

Dissolve diethyl (4-bromobenzyl)phosphonate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield diethyl (4-formylbenzyl)phosphonate.

-

Step 3: Strecker Synthesis of (RS)-4-(diethoxyphosphoryl)phenylglycine

-

Materials: Diethyl (4-formylbenzyl)phosphonate, ammonium chloride (NH4Cl), sodium cyanide (NaCN), ethanol, water.

-

Procedure:

-

Dissolve diethyl (4-formylbenzyl)phosphonate (1 equivalent) in a mixture of ethanol and water.

-

Add ammonium chloride (1.5 equivalents) and sodium cyanide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the formation of the α-aminonitrile intermediate by TLC.

-

Upon completion, concentrate the reaction mixture to remove the ethanol.

-

Extract the aqueous residue with an organic solvent to remove any unreacted starting material.

-

The aqueous layer containing the α-aminonitrile is carried forward to the next step.

-

Step 4: Hydrolysis to (RS)-4-Phosphonophenylglycine

-

Materials: Crude (RS)-4-(diethoxyphosphoryl)phenylglycine, concentrated hydrochloric acid (HCl).

-

Procedure:

-

To the aqueous solution of the α-aminonitrile, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours to hydrolyze both the nitrile and the phosphonate ester groups.

-

Monitor the completion of the hydrolysis by a suitable analytical method (e.g., NMR or LC-MS).

-

After cooling, the crude this compound may precipitate from the solution.

-

Collect the solid by filtration and wash with a small amount of cold water.

-

The product can be further purified by recrystallization from water or an alcohol/water mixture.

-

Biological Activity and Quantitative Data

This compound's biological activity is primarily mediated through its agonist effects on group III mGluRs. This activity can be quantified using various in vitro and in vivo assays.

In Vitro Efficacy

The potency of this compound at different human group III mGluR subtypes has been determined using recombinant cell lines. The EC50 values, which represent the concentration of agonist that produces 50% of the maximal response, are summarized in the table below.

| mGluR Subtype | EC50 (μM) |

| hmGluR4a | 5.2 ± 0.7 |

| hmGluR6 | 4.7 ± 0.9 |

| hmGluR7b | 185 ± 42 |

| hmGluR8a | 0.2 ± 0.1 |

| Data from Gasparini et al., 1999 |

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the inhibitory effect of group III mGluR agonists on adenylyl cyclase activity.

-

Cell Culture: Use a suitable cell line (e.g., CHO or HEK293) stably expressing the human mGluR subtype of interest.

-

Procedure:

-

Seed the cells in a multi-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with a pre-warmed assay buffer containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Calculate the EC50 value from the dose-response curve using a suitable non-linear regression analysis.

-

In Vivo Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in animal models of excitotoxicity. One common model involves the intrastriatal injection of quinolinic acid, an NMDA receptor agonist that induces neuronal damage.

| Animal Model | This compound Dose | Administration Route | Outcome |

| Rat (Quinolinic Acid-induced striatal lesions) | 300 nmol | Intracerebroventricular (i.c.v.) | Significant protection against neuronal lesions |

| Mouse (Maximal Electroshock) | 100 mg/kg | Intraperitoneal (i.p.) | Anticonvulsive effect |

| Data from Gasparini et al., 1999 |

Experimental Protocol: Quinolinic Acid-Induced Neurotoxicity Model

-

Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar).

-

Procedure:

-

Anesthetize the animals and place them in a stereotaxic frame.

-

Administer this compound or vehicle via the desired route (e.g., i.c.v. or i.p.) at a predetermined time before the quinolinic acid injection.

-

Inject a solution of quinolinic acid directly into the striatum using stereotaxic coordinates.

-

Allow the animals to recover from surgery.

-

After a set period (e.g., 7 days), euthanize the animals and perfuse them with a fixative.

-

Remove the brains and process them for histological analysis.

-

Stain brain sections with a neuronal marker (e.g., Nissl stain) to visualize the extent of the lesion.

-

Quantify the lesion volume using image analysis software.

-

Compare the lesion volumes between the this compound-treated and vehicle-treated groups to determine the neuroprotective effect.

-

Signaling Pathway

Group III mGluRs, the targets of this compound, are coupled to the Gi/o family of G-proteins. The activation of these receptors initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

Conclusion

This compound is a valuable pharmacological tool for studying the function of group III metabotropic glutamate receptors. Its potent and selective agonist activity, coupled with its demonstrated neuroprotective and anticonvulsive effects, highlights its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excitotoxicity. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and related compounds.

References

(RS)-Phosphonophenylglycine ((RS)-Ppg): A Technical Guide to its Role in Modulating Glutamate Transmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-Phosphonophenylglycine, commonly known as (RS)-Ppg, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs).[1][2][3] This group of G-protein coupled receptors, which includes mGluR4, mGluR6, mGluR7, and mGluR8, plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located on presynaptic terminals, group III mGluRs act as autoreceptors and heteroreceptors to inhibit the release of neurotransmitters, most notably glutamate. This inhibitory action confers upon them significant neuroprotective and anticonvulsive properties, making this compound and other group III mGluR agonists promising therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core mechanisms of this compound action, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Core Mechanism of Action

This compound exerts its modulatory effects on glutamate transmission by activating presynaptic group III mGluRs. This activation initiates a signaling cascade that ultimately leads to a reduction in glutamate release from the presynaptic terminal.

Signaling Pathway

The signaling pathway initiated by this compound binding to group III mGluRs is as follows:

-

G-Protein Coupling: Upon agonist binding, the group III mGluR undergoes a conformational change, activating a coupled heterotrimeric G-protein of the Gi/o family.

-

Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP levels and the direct action of G-protein βγ subunits lead to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Reduced Glutamate Release: The inhibition of VGCCs reduces calcium influx into the presynaptic terminal, a critical step for vesicular neurotransmitter release. Simultaneously, the activation of GIRK channels leads to hyperpolarization of the presynaptic membrane, further reducing the likelihood of vesicle fusion and glutamate release.

References

Pharmacological Profile of (RS)-4-Phosphonophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Phosphonophenylglycine (PPG) is a synthetic amino acid derivative that has garnered significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of (RS)-4-Phosphonophenylglycine, detailing its mechanism of action, receptor binding and functional activity, and its effects in both in vitro and in vivo models. The information is presented to be a valuable resource for researchers and professionals involved in neuroscience and drug development.

Mechanism of Action

(RS)-4-Phosphonophenylglycine primarily functions as a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] This group of G-protein coupled receptors consists of mGluR4, mGluR6, mGluR7, and mGluR8. Group III mGluRs are predominantly located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates neurotransmitter release. (RS)-PPG shows negligible activity at group I and group II mGluRs, as well as at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, highlighting its selectivity.[1] The active enantiomer has been identified as (+)-4-phosphonophenylglycine.

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the potency and activity of (RS)-4-Phosphonophenylglycine at various glutamate receptors.

Table 1: Functional Potency (EC₅₀) of (RS)-4-Phosphonophenylglycine at Human Group III mGluRs [1]

| Receptor Subtype | EC₅₀ (µM) |

| hmGluR4a | 5.2 ± 0.7 |

| hmGluR6 | 4.7 ± 0.9 |

| hmGluR7b | 185 ± 42 |

| hmGluR8a | 0.2 ± 0.1 |

Table 2: Activity of (RS)-4-Phosphonophenylglycine at Other Glutamate Receptors [1]

| Receptor Group/Subtype | Activity (EC₅₀/IC₅₀ in µM) |

| Group I hmGluRs | ≥200 |

| Group II hmGluRs | ≥200 |

| NMDA Receptor | >300 |

| AMPA Receptor | >300 |

| Kainate Receptor | >300 |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of (RS)-4-Phosphonophenylglycine and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Signaling pathway of (RS)-4-Phosphonophenylglycine at presynaptic group III mGluRs.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation in Recombinant Cell Lines

This protocol is representative for determining the functional activity of (RS)-4-Phosphonophenylglycine at recombinant human group III mGluRs expressed in host cells like HEK293 or CHO cells.

Materials:

-

HEK293 or CHO cells stably expressing the human mGluR subtype of interest (hmGluR4a, hmGluR6, hmGluR7b, or hmGluR8a).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin solution.

-

(RS)-4-Phosphonophenylglycine stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the recombinant cells into 96-well plates at a density that allows for optimal confluence on the day of the assay. Culture overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of (RS)-4-Phosphonophenylglycine in assay buffer.

-

Assay Initiation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer.

-

Pre-incubation: Add the different concentrations of (RS)-4-Phosphonophenylglycine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate adenylyl cyclase) to all wells except the basal control and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Measure the cAMP levels and plot the concentration-response curve for (RS)-4-Phosphonophenylglycine's inhibition of forskolin-stimulated cAMP accumulation. Calculate the EC₅₀ value using non-linear regression analysis.

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity in Cultured Cortical Neurons

This protocol outlines a method to assess the neuroprotective effects of (RS)-4-Phosphonophenylglycine against N-methyl-D-aspartate (NMDA)-induced neuronal death in primary cortical neuron cultures.

Materials:

-

Primary cortical neurons cultured on poly-D-lysine coated plates.

-

Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, L-glutamine).

-

Locke's buffer (Mg²⁺-free for NMDA challenge).

-

NMDA stock solution.

-

(RS)-4-Phosphonophenylglycine stock solution.

-

Cell viability assay reagents (e.g., MTT, LDH assay kit).

Procedure:

-

Neuron Culture: Culture primary cortical neurons for a sufficient period (e.g., 7-10 days in vitro) to allow for maturation and synapse formation.

-

Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of (RS)-4-Phosphonophenylglycine and incubate for a specified pre-treatment time (e.g., 1-2 hours).

-

NMDA Challenge: Wash the neurons with pre-warmed Mg²⁺-free Locke's buffer. Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) in Mg²⁺-free Locke's buffer for a defined period (e.g., 2.5 hours). Control wells should receive vehicle treatment.

-

Wash and Recovery: Remove the NMDA-containing solution, wash the cells with Locke's buffer, and return them to their original culture medium (or fresh medium) containing the respective concentrations of (RS)-4-Phosphonophenylglycine.

-

Incubation: Incubate the cultures for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assessment of Neuronal Viability: Measure neuronal viability using a standard method such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium (an indicator of cell membrane damage).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by (RS)-4-Phosphonophenylglycine at each concentration relative to the NMDA-only treated group. Determine the EC₅₀ for the neuroprotective effect.

In Vivo Model: Quinolinic Acid-Induced Striatal Lesions in Rats

This in vivo model is used to evaluate the neuroprotective effects of compounds against excitotoxicity.

Procedure Outline:

-

Animal Preparation: Anesthetize adult male rats and place them in a stereotaxic frame.

-

Drug Administration: Administer (RS)-4-Phosphonophenylglycine or vehicle via the desired route (e.g., intraperitoneally or intracerebroventricularly) at a specified time before the quinolinic acid injection.

-

Striatal Injection of Quinolinic Acid: Inject a solution of quinolinic acid (e.g., 300 nmol in 1 µl) bilaterally into the striatum using a Hamilton syringe. The stereotaxic coordinates for the injection are determined based on a rat brain atlas.

-

Post-operative Care and Recovery: Allow the animals to recover from anesthesia and provide appropriate post-operative care.

-

Lesion Assessment: After a set period (e.g., 7 days), euthanize the animals and perfuse the brains. The brains are then processed for histological analysis (e.g., Nissl staining) to measure the volume of the striatal lesion.

-

Data Analysis: Compare the lesion volumes in the (RS)-4-Phosphonophenylglycine-treated group to the vehicle-treated group to determine the extent of neuroprotection.

In Vivo Model: Maximal Electroshock Seizure (MES) in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Procedure Outline:

-

Animal Preparation: Use adult male mice.

-

Drug Administration: Administer (RS)-4-Phosphonophenylglycine or vehicle via the desired route (e.g., intracerebroventricularly) at various time points before the electroshock.

-

Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear clip electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

-

Data Analysis: Determine the percentage of animals in each treatment group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED₅₀) for the anticonvulsant effect.

Conclusion

(RS)-4-Phosphonophenylglycine is a valuable pharmacological tool for studying the physiological and pathological roles of group III metabotropic glutamate receptors. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of targeting this receptor class for neuroprotective and anticonvulsant interventions. This technical guide provides a foundational repository of its pharmacological characteristics and the experimental methodologies used for its evaluation, which should aid researchers in the design and interpretation of future studies.

References

(RS)-Ppg and its effects on neuronal excitability

An In-Depth Technical Guide on (RS)-4-Phosphonophenylglycine ((RS)-Ppg) and its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-4-phosphonophenylglycine, commonly referred to as this compound, is a synthetic amino acid derivative that has garnered significant interest in the field of neuroscience. It functions as a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] This selective agonism underlies its notable anticonvulsant and neuroprotective properties, making it a valuable pharmacological tool for investigating the roles of group III mGluRs in neuronal function and a potential lead compound for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and ischemic brain injury.[1][2][3]

Mechanism of Action: Group III mGluR-Mediated Inhibition

This compound exerts its effects by activating group III mGluRs, which are G-protein coupled receptors negatively coupled to adenylyl cyclase through Gαi/o proteins.[4] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors and heteroreceptors to inhibit the release of neurotransmitters, primarily glutamate.

The activation of group III mGluRs by this compound initiates a signaling cascade that leads to a reduction in neuronal excitability. This is achieved through several key mechanisms:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The reduction in cAMP and subsequent decrease in protein kinase A (PKA) activity, along with direct Gβγ subunit interactions, leads to the inhibition of voltage-gated calcium channels (CaV) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of CaV reduces neurotransmitter release, while the activation of GIRK channels leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential.

Quantitative Effects on Neuronal Excitability and Synaptic Transmission

This compound is a selective agonist for group III mGluRs, with varying potencies across the different receptor subtypes. Its activation of these receptors leads to a quantifiable reduction in neuronal excitability and synaptic transmission. While direct quantitative data for this compound on specific ion currents in central neurons is not extensively published, studies on the closely related and well-characterized group III mGluR agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), provide valuable insights into the expected effects.

| Parameter | Value | Receptor/System | Reference |

| EC₅₀ for hmGluR Subtypes | |||

| hmGluR4a | 5.2 ± 0.7 µM | Recombinant human | |

| hmGluR6 | 4.7 ± 0.9 µM | Recombinant human | |

| hmGluR7b | 185 ± 42 µM | Recombinant human | |

| hmGluR8a | 0.2 ± 0.1 µM | Recombinant human | |

| Neuroprotection | |||

| EC₅₀ against NMDA toxicity | 12 µM | Cultured cortical neurons | |

| Effects on Ion Channels (inferred from L-AP4 studies) | |||

| L-type Ca²⁺ Current Inhibition | Shift in voltage-dependence of activation to more positive potentials | Cones of the newt retina | |

| Reduction in Evoked EPSCs | 47% reduction in peak amplitude | Horizontal cells from cones | |

| Reduction in Presynaptic Ca²⁺ Influx | 21 ± 3% average decrease in fluorescence transient | Hippocampal synapses | |

| Anticonvulsant Activity | |||

| Anticonvulsant in MES model | Yes | Mice |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

-

Male CF-1 mice (20-25 g)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Electroconvulsiometer with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Preparation: Acclimate mice to the laboratory environment for at least one week. On the day of the experiment, weigh each mouse.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before the electroshock.

-